![molecular formula C10H8BrNO3 B2856094 7-bromo-4-methoxy-1H-indole-2-carboxylic Acid CAS No. 81224-15-9](/img/structure/B2856094.png)
7-bromo-4-methoxy-1H-indole-2-carboxylic Acid
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Overview
Description
7-bromo-4-methoxy-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C10H8BrNO3 and a molecular weight of 270.08 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 7-bromo-4-methoxy-1H-indole-2-carboxylic acid is 1S/C10H8BrNO3/c1-15-8-3-2-6(11)9-5(8)4-7(12-9)10(13)14/h2-4,12H,1H3,(H,13,14) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
7-bromo-4-methoxy-1H-indole-2-carboxylic acid is a solid substance at room temperature . It has a melting point of 245-249°C and a predicted boiling point of 497.5°C at 760 mmHg . The predicted density is 1.7 g/cm3, and the refractive index is n20D 1.70 .Scientific Research Applications
Synthesis of Alkaloids
Indole derivatives, such as 7-bromo-4-methoxy-1H-indole-2-carboxylic Acid, are prevalent moieties present in selected alkaloids . They play a significant role in cell biology and have attracted increasing attention in recent years for their potential in the treatment of various disorders .
Cancer Treatment
Indole derivatives have shown potential as biologically active compounds for the treatment of cancer cells . Their unique properties make them a promising area of research for developing new cancer therapies .
Antimicrobial Applications
Indole derivatives have demonstrated antimicrobial properties, making them useful in the treatment of various microbial infections .
Treatment of Various Disorders
Indole derivatives have been used in the treatment of various disorders in the human body . This broad range of potential applications makes them a valuable area of research in the medical field .
Synthesis of Pyrrolizidine Alkaloid
7-bromo-4-methoxy-1H-indole-2-carboxylic Acid can be used as a reactant for the synthesis of the pyrrolizidine alkaloid (±)-trachelanthamidine .
Stereoselective Preparation of Renieramycin G Analogs
This compound can also be used as a reactant for the stereoselective preparation of renieramycin G analogs .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . The exact nature of these interactions and the resulting changes would depend on the specific target and the biological activity .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific biological activity being exerted.
Result of Action
Given the broad range of biological activities associated with indole derivatives, the effects could be diverse, ranging from antiviral effects to anti-inflammatory effects, among others .
properties
IUPAC Name |
7-bromo-4-methoxy-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-15-8-3-2-6(11)9-5(8)4-7(12-9)10(13)14/h2-4,12H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXFQVZKWCXSFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(NC2=C(C=C1)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-4-methoxy-1H-indole-2-carboxylic Acid |
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